molecular formula C17H18BrN3O2S B6526324 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 893983-82-9

2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Numéro de catalogue: B6526324
Numéro CAS: 893983-82-9
Poids moléculaire: 408.3 g/mol
Clé InChI: ILLBTCOLDMNEPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a sulfanyl (-S-) linker. The acetamide moiety is functionalized with an oxolan-2-ylmethyl group (tetrahydrofurfuryl), contributing to its solubility and conformational flexibility.

Propriétés

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h3-8,14H,1-2,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBTCOLDMNEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide (CAS Number: 893983-82-9) is a novel synthetic molecule that has garnered attention for its potential biological activities. It features a pyridazine core with a bromophenyl substituent and a thioether linkage, which are significant for its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18BrN3O2S
  • Molecular Weight : 408.3 g/mol
  • Structure : The compound contains a pyridazine ring, a bromophenyl group, and an oxolane moiety, contributing to its unique biological profile.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Initial studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : The structural components allow for binding to various receptors, including those involved in inflammatory responses and cancer progression.
  • Antioxidant Properties : The presence of the thioether group may confer antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Recent research has indicated that compounds similar to 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that this compound induces apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism
MCF-715Caspase activation
A54912Cell cycle arrest

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Cytokine Inhibition : It significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

  • Study on Apoptotic Induction :
    • A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in human leukemia cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Inflammation Model :
    • In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers .
  • Antimicrobial Efficacy :
    • A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a dual action against both planktonic and sessile forms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine/Pyridazinone Core

Key Observations :

  • Replacement of the pyridazinone oxygen (-O- in ) with a sulfanyl group (-S-) in the target compound may reduce hydrogen-bonding capacity but enhance lipophilicity.
  • The 4-bromophenyl group (target compound) vs. 4-methylphenyl () introduces distinct electronic effects: bromine’s electronegativity could strengthen binding interactions compared to methyl’s electron-donating properties .

Heterocyclic Ring Modifications

Example: Pyridazine vs. Pyrazine Derivatives

The compound 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () replaces pyridazine with pyrazine (two nitrogen atoms at positions 1 and 4).

Acetamide Substituent Variations

Table 2: Acetamide Functional Group Comparisons
Compound Name Acetamide Substituent Structural Implications
Target Compound Oxolan-2-ylmethyl Enhanced solubility via cyclic ether
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Methoxybenzyl Planar aromatic group may improve receptor binding
2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide Diphenyl, acryloyl-phenoxy Extended conjugation for antimicrobial activity

Key Observations :

  • The oxolan-2-ylmethyl group in the target compound likely improves aqueous solubility compared to bulky aromatic substituents (e.g., diphenyl in ).
  • Methoxybenzyl () and acryloyl-phenoxy () groups suggest divergent biological targets, emphasizing the role of substituents in directing activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.